4-Keto Retinamide, also known as 4-Oxo-N-(4-hydroxyphenyl)retinamide, is a synthetic derivative of retinoic acid. It is primarily recognized for its role as a metabolite of N-(4-hydroxyphenyl)retinamide, commonly referred to as fenretinide. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it exhibits anti-cancer properties by inducing apoptosis in malignant cells.
The synthesis of 4-Keto Retinamide can be achieved through various methods, with enzymatic oxidation being the most notable. The primary method involves the oxidation of fenretinide using cytochrome P450 26A1. This enzymatic reaction typically requires oxygen and various cofactors to facilitate the transformation .
In laboratory settings, synthetic approaches may also include chemical modifications of retinoids or precursor compounds. For example, starting from N-(4-hydroxyphenyl)retinamide, the oxidation process can be optimized to yield high purity and yield of 4-Keto Retinamide .
4-Keto Retinamide primarily undergoes oxidation reactions due to its retinoid structure. The compound can also participate in substitution reactions involving the hydroxyl group on the phenyl ring.
Common reactions include:
The primary product from the oxidation of fenretinide is 4-Keto Retinamide itself. Further reactions may lead to different substituted derivatives depending on the reagents used .
The mechanism by which 4-Keto Retinamide exerts its biological effects involves modulation of cell cycle regulatory proteins and apoptosis-related pathways. Unlike its precursor fenretinide, which has minimal effects on the G1 phase of the cell cycle, 4-Keto Retinamide significantly accumulates cells in the G2-M phase, leading to enhanced inhibition of cell growth and induction of apoptosis .
The compound's action is influenced by retinoic acid receptors (RARs), with elevated levels of cytochrome P450 26A1 enhancing its metabolic conversion from fenretinide . This process underscores its potential therapeutic applications in cancer treatment.
These properties are critical for understanding its stability and handling in laboratory settings.
4-Keto Retinamide has several promising applications in scientific research and medicine:
4-Keto Retinamide (4-oxo-N-(4-hydroxyphenyl)retinamide) induces rapid and sustained ROS accumulation across cancer cell types, with kinetics critical for apoptotic commitment. In head and neck squamous cell carcinoma (HNSCC) lines (e.g., UMSCC22B), ROS levels surge ≥5-fold within 1 hour of treatment, peaking at 6–12 hours and preceding caspase-3 activation [ [3]]. Similar dynamics occur in retinoblastoma (Y79) and prostate adenocarcinoma (PC3) cells, where ROS generation triggers lysosomal membrane permeabilization and mitochondrial dysfunction within 3–6 hours [ ]. This early ROS wave originates primarily from disrupted mitochondrial electron transport and NADPH oxidase activation, establishing an oxidative milieu that propagates downstream stress signaling.
Table 1: Temporal ROS Dynamics in Cancer Cell Lines Treated with 4-Keto Retinamide
Cell Line | ROS Detection Time | Peak ROS Level | Key Detection Method |
---|---|---|---|
HNSCC (UMSCC22B) | 1 hour | 5-fold increase | DCFH-DA fluorescence |
Retinoblastoma (Y79) | 3 hours | 4-fold increase | DHE staining |
Prostate (PC3) | 2 hours | 3.5-fold increase | Flow cytometry (DCFDA) |
Antioxidants like N-acetylcysteine (NAC), butylated hydroxyanisole (BHA), and vitamin C (ascorbate) potently suppress 4-Keto Retinamide-induced apoptosis by quenching ROS. In HNSCC cells, 500 μM vitamin C or 50 μM BHA blocks >80% of ROS generation and abrogates JNK/p38 phosphorylation, cytochrome c release, and caspase-3 activation [ [3]]. Similarly, 5 mM NAC rescues viability in Y79 retinoblastoma cells by preventing lysosomal cathepsin D translocation and mitochondrial depolarization [ ]. This ROS-dependence underscores the compound's selective cytotoxicity—normal fibroblasts exhibit intrinsically higher antioxidant capacity (e.g., glutathione peroxidase), minimizing ROS accumulation and apoptotic susceptibility compared to carcinoma cells [ [1]].
Table 2: Antioxidant Modulation of 4-Keto Retinamide-Induced Apoptosis
Antioxidant | Concentration | Cell Line | Inhibition of Apoptosis | Key Mechanisms Affected |
---|---|---|---|---|
Vitamin C | 500 μM | HNSCC (UMSCC22B) | >80% reduction | JNK/p38 inactivation; ↓ cytochrome c release |
BHA | 50 μM | HNSCC (UMSCC22B) | >75% reduction | ↓ Caspase-3 cleavage; PARP preservation |
NAC | 5 mM | Retinoblastoma (Y79) | ~70% viability rescue | Prevents lysosomal permeabilization |
4-Keto Retinamide disrupts ER proteostasis, triggering unfolded protein response (UPR) markers within 6–12 hours. In neuroblastoma and HNSCC models, this is evidenced by IRE1α-mediated XBP-1 mRNA splicing and 2.5-fold upregulation of the chaperone GRP78/BiP [ [3] [9]]. Persistent ER stress promotes PERK-eIF2α phosphorylation, increasing ATF4 and CHOP/GADD153 expression—key drivers of apoptosis. Genetic silencing of CHOP attenuates cell death by >50%, confirming ER stress as a central apoptotic node [ ].
ER-mitochondrial cross-talk amplifies 4-Keto Retinamide-induced apoptosis. ER stress activates caspase-8, which cleaves Bid to tBid, triggering Bax oligomerization and mitochondrial outer membrane permeabilization (MOMP) [ ]. Subsequent cytochrome c release activates caspase-9 and -3. Pharmacological inhibition of JNK (e.g., SP600125) or p38 (PD169316) blocks this cascade, reducing cytochrome c release by 60–70% in HNSCC cells [ [3]]. Lysosomal dysfunction further potentiates mitochondrial apoptosis: cytosolic cathepsin D degrades Bcl-2 and Bcl-xL, sensitizing cells to MOMP [ ].
PLAB (also known as PUMA or BBC3), a p53-upregulated modulator of apoptosis, is transcriptionally activated by 4-Keto Retinamide. siRNA-mediated PLAB knockdown in lung adenocarcinoma (A549) and HNSCC cells reduces apoptosis by 40–50%, diminishing Bax activation, cytochrome c release, and caspase-3 cleavage [ [3] [8]]. PLAB induction is ROS-dependent, as antioxidants (NAC) or JNK inhibitors (SP600125) abrogate its expression. This positions PLAB as a nodal effector integrating oxidative stress and mitochondrial apoptosis.
PLAB upregulation involves dual mechanisms:
Table 3: Regulation of Proapoptotic Proteins by 4-Keto Retinamide
Molecular Target | Regulation Direction | Mechanism | Functional Impact |
---|---|---|---|
PLAB/PUMA | Upregulation | JNK/c-Jun transcriptional activation | Bax oligomerization; MOMP induction |
Bax | Activation | Conformational change via tBid/PLAB | Cytochrome c release |
Bcl-2 | Downregulation | Lysosomal degradation (cathepsin D) | Loss of mitochondrial protection |
Caspase-3 | Cleavage/Activation | Cytochrome c/Apaf-1 apoptosome formation | PARP cleavage; DNA fragmentation |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1